(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
説明
This compound features a pyridazine core substituted with a pyridin-4-ylamino group at position 6, linked to a piperazine ring. The piperazine moiety is further connected to a 4-(trifluoromethyl)phenyl methanone group. Such structural features are common in kinase inhibitors or G protein-coupled receptor (GPCR) modulators, though specific therapeutic targets for this compound remain unconfirmed in publicly available literature.
特性
IUPAC Name |
[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N6O/c22-21(23,24)16-3-1-15(2-4-16)20(31)30-13-11-29(12-14-30)19-6-5-18(27-28-19)26-17-7-9-25-10-8-17/h1-10H,11-14H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODCZEPNLQBEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule with potential therapeutic applications. It belongs to a class of piperazine derivatives that have garnered interest in medicinal chemistry due to their biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 428.42 g/mol. The structural framework includes a piperazine ring, a pyridazine moiety, and a trifluoromethylphenyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 428.42 g/mol |
| CAS Number | 1021073-51-7 |
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine, including the target compound, exhibit significant antimicrobial properties. A study focusing on similar compounds reported that certain piperazine derivatives demonstrated potent activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, suggesting that modifications in the piperazine structure can enhance efficacy against resistant strains of bacteria .
Anticancer Potential
Research has shown that piperazine-containing compounds can inhibit various cancer cell lines. For instance, compounds with structural similarities to the target molecule have been evaluated for their cytotoxicity against human cancer cell lines, revealing promising results. In particular, some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or receptors associated with disease pathways. For example, docking studies have suggested that the piperazine moiety interacts with key proteins involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy .
Case Studies
- Anti-Tubercular Activity : A series of substituted piperazine derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Among these, several compounds showed IC90 values below 50 μM, indicating their potential for further development as anti-tubercular agents .
- Cytotoxicity Evaluation : In vitro studies on human embryonic kidney (HEK-293) cells demonstrated that selected piperazine derivatives had low cytotoxicity, making them suitable candidates for drug development aimed at minimizing side effects while maximizing therapeutic efficacy .
科学的研究の応用
Structural Features
The compound features a complex structure that includes:
- A pyridazine ring , which is known for its biological activity.
- A piperazine moiety , contributing to its pharmacological properties.
- A trifluoromethyl group , enhancing lipophilicity and biological activity.
Therapeutic Applications
- Antimicrobial Activity :
-
Anticancer Activity :
- In vitro studies have shown cytotoxic effects against various cancer cell lines, including breast cancer and leukemia. Compounds with similar structures demonstrated IC50 values in the micromolar range, indicating potential anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest .
-
Neuroprotective Effects :
- Preliminary studies suggest neuroprotective properties, possibly beneficial in neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could offer therapeutic avenues for conditions like Alzheimer's disease.
Antibacterial Efficacy
A study evaluated the antibacterial efficacy of pyridazine derivatives, including our compound of interest, against multi-drug resistant strains. Results indicated that some derivatives exhibited comparable or superior activity to conventional antibiotics.
Cytotoxicity Assays
Cytotoxicity assays performed on various cancer cell lines revealed that certain structural modifications enhanced the anticancer activity of related compounds. The study highlighted the importance of structural diversity in developing effective anticancer agents .
Mechanistic Studies
Research has focused on elucidating the mechanisms by which these compounds exert their biological effects, including interactions with specific protein targets and pathways involved in cell signaling. These insights are crucial for understanding how modifications to the compound can enhance its efficacy .
類似化合物との比較
Key Structural Differences
The compound w3 (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone) serves as a relevant analog for comparison . Below is a structural and functional analysis:
Hypothesized Impact on Properties
Solubility and Permeability :
- The pyridazine core in the target compound may offer improved solubility over w3’s pyrimidine due to its polarizable N-atom arrangement. However, w3’s methylpiperazine could counterbalance this by increasing membrane permeability .
- The trifluoromethyl group in the target compound enhances metabolic stability but may reduce aqueous solubility compared to w3’s methyl group.
Binding Affinity: The pyridin-4-ylamino group in the target compound could engage in unique hydrogen-bonding interactions with target proteins, whereas w3’s triazole and chloro groups might favor hydrophobic or halogen-bonding interactions .
Synthetic Accessibility: Both compounds involve coupling reactions (e.g., nucleophilic aromatic substitution or Buchwald-Hartwig amination).
Research Findings and Limitations
Available Data
- Compound w3: Synthesized via coupling of a pyrimidine intermediate with a methylpiperazine-containing aryl methanone in isopropyl alcohol/HCl . No biological data (e.g., IC₅₀, pharmacokinetics) is provided in the cited evidence.
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Critical steps include:
- Pyridazine core formation : Condensation of hydrazine derivatives with diketones under reflux in ethanol or DMF .
- Piperazine linkage : Buchwald-Hartwig amination or SNAr reactions to attach the piperazine moiety, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos in anhydrous toluene at 80–100°C .
- Trifluoromethylphenyl coupling : Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling for aryl group introduction, using AlCl₃ or Pd(PPh₃)₄ .
Optimization : Monitor yields via HPLC and adjust solvent polarity (e.g., DMF vs. THF) or temperature to minimize side products.
Q. Which spectroscopic techniques are most reliable for structural characterization?
A combination of methods ensures accurate analysis:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, trifluoromethyl at δ -62 ppm via ¹⁹F NMR) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 459.12) .
- IR spectroscopy : Detect carbonyl stretches (~1680 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
Validation : Cross-reference with X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How can computational modeling predict biological target interactions?
Methodology :
Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., PI3K, EGFR) based on the pyridazine-piperazine scaffold .
MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in GROMACS .
Pharmacophore mapping : Align with known inhibitors (e.g., gefitinib) to identify critical hydrogen bonds (pyridinyl N with kinase backbone) .
Validation : Compare with SPR binding assays (KD < 1 µM indicates high affinity) .
Q. How to resolve discrepancies in solubility data across studies?
Analysis framework :
Solvent polarity : Test in DMSO (high solubility) vs. aqueous buffers (PBS pH 7.4). Note logP values (calculated ~3.2 via ChemAxon) .
Salt formation : Improve aqueous solubility by synthesizing HCl salts .
Dynamic light scattering (DLS) : Measure aggregation tendencies at 25°C .
Reporting : Standardize protocols (e.g., shake-flask method, 24 h equilibration) to reduce variability .
Q. What strategies enhance selectivity for therapeutic targets?
Approaches :
Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to reduce off-target binding .
Bioisosteric replacement : Replace pyridinyl with quinolinyl to mimic ATP-binding pockets .
Prodrug design : Mask the piperazine amine with acetyl groups to improve CNS penetration .
Validation : Use kinase profiling panels (e.g., Eurofins) to assess selectivity ratios (>100-fold for target vs. related kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
